molecular formula C4H8N2 B1675763 Lysidine CAS No. 534-26-9

Lysidine

Cat. No.: B1675763
CAS No.: 534-26-9
M. Wt: 84.12 g/mol
InChI Key: VWSLLSXLURJCDF-UHFFFAOYSA-N
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Description

Lysidine (k2C or L), a hypermodified cytidine derivative, is a critical post-transcriptional modification found at the wobble position (C34) of bacterial tRNA(Ile) with the anticodon CAU . This modification consists of a lysine moiety attached to the C2 position of cytidine via an N-C2 bond, catalyzed by tRNA(Ile)-lysidine synthetase (TilS) in an ATP- and lysine-dependent reaction . This compound serves two essential functions:

  • Codon Specificity: Converts the decoding specificity of tRNA(Ile) from AUG (methionine) to AUA (isoleucine) .
  • Aminoacylation Specificity: Acts as a determinant for isoleucyl-tRNA synthetase (IleRS), preventing mischarging by methionyl-tRNA synthetase (MetRS) .

Structural studies reveal that the lysine side chain folds back to form a hydrogen bond with the 2′-hydroxyl group of the ribose, stabilizing an anti glycosyl torsion angle (χ = 3°) critical for AUA recognition . This conformation contrasts with unmodified cytidine, which adopts a χ = 33° angle, destabilizing codon-anticodon pairing .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-Imidazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

2-Methyl-2-Imidazoline has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2-Methyl-2-Imidazoline is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Methyl-2-Imidazoline can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-2-Imidazoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-2-Imidazoline is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2-Methyl-2-Imidazoline is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Methyl-2-Imidazoline and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Lysidine, a lysine-containing cytidine derivative, plays a crucial role in the biological activity of bacterial tRNA, particularly in the decoding of the AUA codon. This article explores the synthesis, function, and implications of this compound in various biological contexts, supported by research findings and data tables.

Overview of this compound

This compound is predominantly found at the wobble position (position 34) of tRNA^Ile2 in bacteria. Its presence is essential for the proper recognition and aminoacylation of tRNA by isoleucyl-tRNA synthetase (IleRS), allowing for accurate translation during protein synthesis. The modification converts the codon specificity from AUG (methionine) to AUA (isoleucine), thus influencing the amino acid incorporation during translation .

Synthesis of this compound

The enzyme responsible for this compound synthesis is tRNA^Ile-lysidine synthetase (TilS). The synthesis process involves two main reactions that utilize ATP and lysine as substrates, resulting in an adenylated tRNA intermediate . The structural basis for this enzymatic activity has been elucidated through crystallography studies, revealing insights into the catalytic mechanism of TilS .

The mechanism by which TilS synthesizes this compound includes:

  • Recognition : TilS discriminates between tRNA^Ile and tRNA^Met based on structural features of the anticodon loop and acceptor stem .
  • Catalysis : The enzyme catalyzes the modification of cytidine to this compound, which is critical for translating AUA codons correctly .

Research Findings

Recent studies have provided valuable insights into the biological significance of this compound. Below are key findings:

Table 1: Kinetic Parameters of TilS Enzyme

SubstrateKmK_m (μM)Relative Vmax/KmV_{max}/K_m
ATP1.6 ± 0.5100
8-Azido-ATP10.0 ± 2.42.3
7-Deaza-ATP1.8 ± 0.58.6
N6-Methyl-ATP21.7 ± 2.74.7

This table summarizes key kinetic parameters for various nucleotide substrates involved in this compound synthesis, highlighting ATP's role as a primary substrate.

Case Studies

  • Mutation Studies : Investigations into mutations within the tilS gene demonstrated that specific alterations could significantly impair this compound formation, emphasizing its critical role in bacterial viability .
  • Inhibition Studies : Research has identified several lysine analogs that can inhibit TilS activity, providing potential avenues for antibiotic development targeting bacterial protein synthesis pathways .

Implications for Antibiotic Development

Given that eukaryotic organisms do not possess a homologous enzyme to TilS, it presents a unique target for developing broad-spectrum antibacterial agents. The inhibition of this compound formation could disrupt bacterial protein synthesis without affecting mammalian cells, making it a promising area for therapeutic exploration .

Scientific Research Applications

Synthesis and Function

Lysidine is synthesized by the enzyme tRNA(Ile) this compound synthetase (TilS), which catalyzes the conversion of cytidine to this compound at the wobble position of tRNA(Ile). This modification is critical for determining both the codon specificity (AUA) and amino acid specificity (isoleucine) during protein synthesis . The reaction involves two consecutive steps that utilize ATP and lysine as substrates, forming an adenylated tRNA intermediate .

Role in Codon Recognition

The presence of this compound in tRNA(Ile) allows for specific recognition of the AUA codon, which would otherwise be misread as AUG (methionine). This dual specificity switch is vital for maintaining the fidelity of protein translation in bacterial systems. Studies have shown that without this compound, bacterial strains exhibit reduced efficiency in translating the AUA codon, leading to potential growth defects .

Genetic Information Decoding

This compound's modification of tRNA(Ile) is essential for accurate decoding of genetic information. In Escherichia coli, for instance, the absence of this compound results in misincorporation of methionine instead of isoleucine when translating AUA codons. This alteration can significantly affect cellular functions and viability . The tilS gene responsible for this compound synthesis is conserved across many bacterial species, indicating its fundamental role in bacterial physiology .

Potential as a Target for Antibiotics

Given its critical role in bacterial translation, this compound synthesis pathways represent potential targets for novel antibiotic development. Inhibitors that disrupt TilS function could selectively impair protein synthesis in pathogenic bacteria without affecting eukaryotic cells, offering a promising avenue for antibiotic therapy .

Antimicrobial Strategies

Research has indicated that manipulating this compound pathways may enhance antimicrobial strategies. For example, understanding how this compound affects tRNA specificity could lead to engineered tRNAs that improve the efficacy of antimicrobial peptides or other therapeutic agents against resistant bacterial strains .

Biotechnological Applications

This compound-modified tRNAs could be utilized in synthetic biology to create organisms with tailored protein synthesis capabilities. By incorporating this compound into engineered tRNAs, researchers can expand the genetic code to include non-canonical amino acids or enhance protein production systems .

Case Studies

StudyFocusFindings
Study 1 : Mechanistic Insights into TilS Function Investigated the molecular mechanism behind this compound synthesisConfirmed that TilS specifically recognizes tRNA(Ile) and catalyzes its modification through an adenylated intermediate
Study 2 : Impact of this compound on Codon Recognition Analyzed how this compound affects codon specificityDemonstrated that this compound allows tRNA(Ile) to accurately decode AUA codons, preventing misincorporation of methionine
Study 3 : this compound as a Target for Antibiotic Development Explored potential antibiotic applications targeting TilSSuggested that inhibiting this compound formation could selectively impair bacterial growth

Q & A

Q. Basic: What experimental methods are used to determine the structural basis of lysidine's role in tRNA specificity?

Answer:
this compound's structural role in tRNA(Ile) specificity can be elucidated using X-ray crystallography to resolve the 3D structure of TilS (tRNA(Ile) this compound synthetase) complexed with tRNA. For example, the crystal structure of Aquifex aeolicus TilS at 2.42 Å resolution revealed a homodimeric architecture with distinct domains for adenylation and lysine incorporation . Mutagenesis studies targeting conserved residues (e.g., catalytic loop regions) further validate functional sites. Complementary kinetic assays (e.g., measuring ATP consumption or this compound formation rates) can confirm enzymatic activity .

Q. Basic: How is this compound detected and quantified in tRNA samples?

Answer:
this compound detection requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . For example, tRNA hydrolysates are separated via reverse-phase HPLC, and this compound is identified by its unique mass-to-charge ratio (m/z = 255.1 for protonated this compound). Quantification is achieved using synthetic this compound standards . NMR spectroscopy can also confirm this compound’s chemical structure in purified tRNA fractions by analyzing characteristic imidazoline ring signals .

Q. Advanced: How can researchers design experiments to investigate the catalytic mechanism of TilS?

Answer:
A robust approach combines pre-steady-state kinetics and structural biology :

Kinetic isotope effects (KIE) : Use isotopically labeled ATP (e.g., γ-¹⁸O-ATP) to track adenylation steps.

Time-resolved crystallography : Capture intermediate states of TilS during catalysis (e.g., ATP-bound vs. This compound-bound conformers) .

Site-directed mutagenesis : Replace conserved residues (e.g., Arg/Lys in the active site) to disrupt substrate binding or catalysis. Measure activity loss via radiolabeled lysine incorporation assays .

Molecular dynamics simulations : Model substrate-induced conformational changes in TilS to predict transition states .

Q. Advanced: How can contradictions in this compound’s stability under varying acidic conditions be resolved?

Answer:
Conflicting data on this compound hydrolysis rates (e.g., in HCl vs. H₂SO₄) arise from differences in acid strength measurement (e.g., H₀ vs. Hₐᴍ scales) and water activity . To resolve discrepancies:

Standardize acid concentration metrics : Use Hammett acidity functions (H₀) for concentrated H₂SO₄ and pH meters for dilute HCl.

Control water activity : Add inert salts (e.g., LiCl) to maintain consistent ionic strength .

Monitor intermediates : Use ¹H NMR to detect transient species (e.g., lysidinium dications) and validate proposed hydrolysis pathways .

Q. Advanced: What strategies distinguish this compound-modified tRNA(Ile) from unmodified tRNA(Met) in structural studies?

Answer:
Cryo-electron microscopy (cryo-EM) can differentiate tRNA(Ile) and tRNA(Met) based on anticodon-loop conformation. Additionally:

Chemical probing : Treat tRNA with dimethyl sulfate (DMS) , which methylates unpaired cytosines. This compound’s modified C34 resists methylation, confirmed via primer extension assays .

Selective enzymatic digestion : Use RNase T1 , which cleaves unmodified cytidine residues but not this compound, to isolate tRNA(Ile) .

Comparative genomics : Identify conserved TilS-binding motifs (e.g., C29•G41 base pair in A. aeolicus tRNA(Ile)) via sequence alignment .

Q. Advanced: How do this compound and acetylated cytidine (ac4C) collaborate to maintain translational fidelity?

Answer:
Cooperative roles are validated via genetic interaction studies :

Knockout strains : Delete tilS (this compound synthesis) and tmcAL (ac4C synthesis) in E. coli. Measure misincorporation rates (e.g., methionine at AUA codons) via LC-MS/MS proteomics .

Structural analysis : Solve ribosome structures with tRNA(Ile) to visualize ac4C-lysidine stacking interactions stabilizing codon-anticodon pairing .

Biochemical assays : Compare aminoacylation efficiency of tRNA(Ile) with/without ac4C and this compound using radioactive isoleucine incorporation .

Comparison with Similar Compounds

Lysidine vs. Cytidine

Parameter This compound (k2C) Cytidine (C)
Structure C2-modified with lysine Unmodified cytidine
Glycosyl Torsion (χ) Anti (3°) ~33°
Ribose Puckering C3′-endo (stabilized by H-bonds) Variable, less stabilized
Codon Recognition AUA (excludes AUG via steric clash) AUG (methionine)
Thermodynamic Stability Higher due to lysine-ribose H-bond Lower

This compound’s lysine moiety sterically blocks AUG decoding while enabling AUA specificity through tautomerization, where the N3 and O2 positions form hydrogen bonds with adenine . Cytidine lacks this modification, leading to methionine misincorporation at AUA codons .

This compound vs. Agmatidine (agm2C)

Agmatidine, found in archaeal tRNA(Ile), is a cytidine derivative modified with agmatine (decarboxylated arginine) at C2. Despite functional similarities, key differences exist:

Parameter This compound (k2C) Agmatidine (agm2C)
Modifying Group Lysine (amino acid) Agmatine (polyamine)
Enzyme TilS (ATP-dependent) TiaS (ATP-dependent)
Biosynthetic Pathway Lysine + ATP → adenylated intermediate Agmatine + ATP → adenylated intermediate
Evolution Convergent evolution with TiaS Archaea-specific adaptation
Base Pairing Tautomers form 1–2 H-bonds with A Similar H-bonding with A

Both modifications prevent AUG recognition by excluding guanine through steric hindrance . However, TilS and TiaS exhibit distinct tRNA recognition strategies: TilS targets the acceptor stem (e.g., C4-G69 in E. coli), while TiaS recognizes the anticodon stem .

This compound vs. Unmodified tRNA(Met)

tRNA(Ile) and tRNA(Met) share identical anticodon sequences (CAU) but are distinguished by this compound modification:

Parameter tRNA(Ile) with this compound tRNA(Met) (Unmodified)
Aminoacylation Charged by IleRS Charged by MetRS
Codon Decoding AUA (isoleucine) AUG (methionine)
Acceptor Stem Motifs C4-G69, C5-G68 (TilS recognition) U4-A69, A5-U68
Modification Impact Essential for viability in bacteria and apicoplasts N/A

TilS discriminates tRNA(Ile) from tRNA(Met) by recognizing conserved base pairs in the acceptor stem, ensuring fidelity in AUA decoding . Loss of this compound (e.g., in TilS mutants) reduces isoleucine incorporation by >90%, leading to mistranslation .

Structural and Functional Insights from Quantum Chemical Studies

  • Conformational Stability : this compound’s 5′-3′ diphosphate backbone stabilizes zwitterionic and tautomeric forms, enhancing ribose puckering (C3′-endo) and AUA recognition .
  • Tautomerization: The tautomeric form of this compound donates and accepts H-bonds with adenine, mimicking guanosine’s pairing pattern .
  • Enzyme Flexibility : TilS can utilize lysine analogs (e.g., ornithine) to generate alternative modifications, though IleRS preferentially recognizes this compound .

Evolutionary and Biomedical Significance

  • Divergent Evolution : this compound (bacteria) and agmatidine (archaea) represent convergent solutions to AUA decoding, highlighting domain-specific adaptation .
  • Drug Target Potential: Absence of this compound in humans makes TilS a promising target for antibacterial and antimalarial therapies .

Tables

Table 1. Key Structural Parameters of this compound vs. Cytidine

Parameter This compound (k2C) Cytidine (C)
Glycosyl Torsion 3° (anti) 33°
Pseudorotation (P) 18° (C3′-endo) 38° (C2′-endo)
H-bond Network Lysine-2′-OH None

Table 2. Enzymatic Comparison: TilS vs. TiaS

Enzyme Substrate Recognition Site Domain Organization
TilS tRNA(Ile) Acceptor stem (C4-G69) N-terminal ATPase, C-terminal tRNA-binding
TiaS tRNA(Ile) Anticodon stem ATPase + agmatine-binding

Properties

IUPAC Name

2-methyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLLSXLURJCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060204
Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-26-9
Record name 2-Methylimidazoline
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Record name Lysidine
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Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
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Record name 4,5-dihydro-2-methyl-1H-imidazole
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Record name LYSIDINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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